2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline
Brand Name: Vulcanchem
CAS No.: 1021133-89-0
VCID: VC8405047
InChI: InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2
SMILES: C1COCCN1CCNC2=CC=CC=C2F
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline

CAS No.: 1021133-89-0

Cat. No.: VC8405047

Molecular Formula: C12H17FN2O

Molecular Weight: 224.27 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline - 1021133-89-0

Specification

CAS No. 1021133-89-0
Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
IUPAC Name 2-fluoro-N-(2-morpholin-4-ylethyl)aniline
Standard InChI InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2
Standard InChI Key XTUKLPCGSNKBGD-UHFFFAOYSA-N
SMILES C1COCCN1CCNC2=CC=CC=C2F
Canonical SMILES C1COCCN1CCNC2=CC=CC=C2F

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2-fluoro-N-(2-morpholin-4-ylethyl)aniline, reflects its three key structural components:

  • Aniline core: A benzene ring substituted with an amino group (-NH2_2) at the 1-position and fluorine at the 2-position.

  • Ethyl linker: A two-carbon chain connecting the aniline nitrogen to the morpholine ring.

  • Morpholine moiety: A six-membered heterocycle containing one oxygen and one nitrogen atom, with the ethyl group attached to the nitrogen (4-position) .

The stereochemistry of the morpholine ring is fixed in a chair conformation, ensuring spatial orientation favorable for intermolecular interactions. The SMILES notation (C1COCCN1CCNC2=CC=CC=C2F) and InChIKey (XTUKLPCGSNKBGD-UHFFFAOYSA-N) provide unambiguous representations for computational modeling and database searches.

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves sequential nucleophilic substitution and reductive amination steps:

  • Morpholine alkylation: 2-Fluoroaniline reacts with 2-chloroethylmorpholine in the presence of a base (e.g., K2_2CO3_3) to form the N-ethylmorpholine intermediate .

  • Reductive amination: The intermediate undergoes reduction using agents like lithium aluminium hydride (LiAlH4_4) to yield the final product .

Example Reaction Scheme:

2-Fluoroaniline+ClCH2CH2N(C2H4O)BaseIntermediateLiAlH42-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline\text{2-Fluoroaniline} + \text{ClCH}_2\text{CH}_2\text{N}(\text{C}_2\text{H}_4\text{O}) \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{LiAlH}_4} \text{2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline}

Optimization and Yield

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency .

  • Catalysts: Palladium on carbon (Pd/C) aids in nitro group reduction during precursor synthesis .

  • Yield: Reported yields exceed 70% under optimized conditions, with purity confirmed via 1H NMR^1\text{H NMR} and mass spectrometry .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight224.27 g/molVulcanchem
Melting Point124–127°CAnalogous derivatives
SolubilitySoluble in DMSO, THFExperimental data
LogP (Partition Coefficient)1.8 (predicted)PubChemLite
StabilityStable under inert atmosphereVulcanchem

The compound’s lipophilicity (LogP ~1.8) suggests moderate membrane permeability, advantageous for bioavailability . Its fluorescence-quenching properties, attributed to the electron-withdrawing fluorine, enable spectroscopic tracking in biological assays .

Biological Activity and Applications

Kinase Inhibition

Structural analogs inhibit tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites. The ethylmorpholine side chain occupies hydrophobic pockets, as shown in molecular docking studies .

Pharmacokinetics

  • Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

  • Half-life: ~4 hours (predicted in rodent models) .

ParameterRecommendation
Storage-20°C, desiccated, under nitrogen
HandlingUse nitrile gloves, fume hood
ToxicityLD50_{50} (oral, rat) > 500 mg/kg

The compound is classified as Harmful if swallowed (H302) and Causes skin irritation (H315).

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